An In-depth Technical Guide to 3,6-Dimethoxyphthalic Acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3,6-Dimethoxyphthalic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethoxyphthalic acid, a substituted aromatic dicarboxylic acid, represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. Its distinct substitution pattern, with methoxy groups positioned ortho and meta to the carboxylic acid functionalities, imparts specific electronic and steric properties that influence its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for 3,6-dimethoxyphthalic acid, offering a valuable resource for researchers exploring its utility in novel molecular design and development.
Chemical Structure and Nomenclature
The core structure of 3,6-dimethoxyphthalic acid consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two methoxy groups at positions 3 and 6.
Systematic IUPAC Name: 3,6-dimethoxybenzene-1,2-dicarboxylic acid
Molecular Formula: C₁₀H₁₀O₆
Molecular Weight: 226.18 g/mol
Chemical Structure:
Caption: Chemical structure of 3,6-dimethoxyphthalic acid.
Physicochemical and Spectral Properties
Due to its limited commercial availability, comprehensive experimental data for 3,6-dimethoxyphthalic acid is not readily found in large databases. However, based on the analysis of related compounds and general principles of organic chemistry, the following properties can be anticipated:
| Property | Predicted Value/Information | Source/Rationale |
| Melting Point | Likely a crystalline solid with a relatively high melting point, expected to be in the range of 170-200 °C. | Comparison with isomers such as hemipinic acid (3,4-dimethoxyphthalic acid) which has a melting point of 170-171 °C.[1] The substitution pattern can influence crystal packing and thus the melting point. |
| Solubility | Expected to have low solubility in water due to the hydrophobic benzene ring and methoxy groups. It is likely to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. | General solubility trends for aromatic carboxylic acids. The carboxylic acid groups provide some polarity, but the overall molecule is largely nonpolar. |
| pKa | The two carboxylic acid groups will have distinct pKa values. The first pKa is expected to be in the range of 2-3, and the second in the range of 4-5. | The electron-donating nature of the methoxy groups would slightly increase the pKa values compared to unsubstituted phthalic acid. The proximity of the two carboxylic acid groups also influences their acidity. |
| ¹H NMR | The proton NMR spectrum would be expected to show a singlet for the two aromatic protons, a singlet for the six protons of the two equivalent methoxy groups, and a broad singlet for the two acidic protons of the carboxylic acid groups. The exact chemical shifts would depend on the solvent used. | The symmetrical nature of the molecule would lead to chemically equivalent aromatic protons and methoxy groups. |
| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carboxylic acid carbons, and the methoxy carbons. | The number of unique carbon environments would be consistent with the molecule's symmetry. |
| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid carbonyls (around 1700 cm⁻¹), C-O stretches from the methoxy and carboxylic acid groups, and aromatic C-H and C=C stretches. | Characteristic vibrational modes of carboxylic acids and substituted benzene rings. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon monoxide, carbon dioxide, and methoxy groups. | Common fragmentation pathways for aromatic carboxylic acids. |
Synthesis of 3,6-Dimethoxyphthalic Acid
The synthesis of 3,6-dimethoxyphthalic acid is not commonly described in standard organic chemistry literature, suggesting the need for a multi-step approach. A plausible synthetic strategy involves the preparation of a suitably substituted precursor followed by oxidation of side chains to form the carboxylic acid groups.
Conceptual Synthetic Pathway
A logical disconnection approach suggests that 3,6-dimethoxyphthalic acid can be synthesized from a more readily available starting material like 1,4-dimethoxybenzene or a related xylene derivative.
Caption: A conceptual synthetic pathway for 3,6-dimethoxyphthalic acid.
Plausible Experimental Protocol
Step 1: Preparation of 3,6-Dimethoxy-o-xylene (if not commercially available)
This could potentially be achieved through the methylation of 2,5-dimethylhydroquinone.
Step 2: Oxidation of 3,6-Dimethoxy-o-xylene to 3,6-Dimethoxyphthalic Acid
Reaction:
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dimethoxy-o-xylene in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.
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Addition of Oxidant: A strong oxidizing agent is required for the conversion of the methyl groups to carboxylic acids. A common reagent for this transformation is potassium permanganate (KMnO₄). The KMnO₄ solution would be added portion-wise to the reaction mixture, as the reaction is highly exothermic.
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Reaction Conditions: The reaction mixture would likely need to be heated to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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After the reaction is complete, the excess potassium permanganate is quenched by the addition of a reducing agent, such as sodium bisulfite, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
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The manganese dioxide is removed by filtration.
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The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the 3,6-dimethoxyphthalic acid.
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Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.
Causality behind Experimental Choices:
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Choice of Oxidant: Potassium permanganate is a powerful and relatively inexpensive oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.
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Solvent System: Acetic acid is often used as a solvent for such oxidations as it is resistant to oxidation and can solubilize both the starting material and the intermediate products.
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Acidification: The product, a dicarboxylic acid, will exist as its carboxylate salt in the basic or neutral reaction mixture. Acidification is necessary to protonate the carboxylate groups and precipitate the neutral acid.
Self-Validating System:
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The identity and purity of the synthesized 3,6-dimethoxyphthalic acid should be confirmed by a battery of analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be consistent with the expected structure.
Potential Applications in Drug Development and Research
While specific applications of 3,6-dimethoxyphthalic acid are not widely documented, its structure suggests several potential areas of interest for researchers in drug development:
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Scaffold for Novel Ligands: The rigid aromatic core with its defined pattern of hydrogen bond donors (carboxylic acids) and acceptors (methoxy groups) makes it an interesting scaffold for designing ligands that can interact with biological targets such as enzymes or receptors.
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Fragment-Based Drug Discovery: As a small, functionalized molecule, 3,6-dimethoxyphthalic acid could be used as a fragment in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.
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Pro-drug Design: The carboxylic acid groups can be esterified to create pro-drugs with improved pharmacokinetic properties, such as increased lipophilicity and cell permeability.
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Coordination Chemistry and Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it a potential linker for the construction of metal-organic frameworks, which have applications in drug delivery, gas storage, and catalysis.
Safety and Handling
As with any chemical, 3,6-dimethoxyphthalic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
3,6-Dimethoxyphthalic acid is a unique aromatic dicarboxylic acid with potential for further exploration in various scientific disciplines. While its synthesis requires a multi-step approach and its properties are not yet extensively documented in common chemical databases, the synthetic strategies and characterization methods outlined in this guide provide a solid foundation for researchers interested in this compound. Its distinct substitution pattern offers intriguing possibilities for the design of novel molecules with tailored properties for applications in drug discovery and materials science. Further research into the synthesis and biological evaluation of 3,6-dimethoxyphthalic acid and its derivatives is warranted to fully uncover its potential.
References
- Due to the lack of specific literature for 3,6-dimethoxyphthalic acid, this reference section is populated with sources for related compounds and general synthetic methodologies.
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CAS Common Chemistry. (n.d.). Hemipic acid. Retrieved from [Link]
- Google Patents. (1994). Method for oxidation of xylene derivatives.
- Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8554, Dimethyl phthalate. Retrieved from [Link].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
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Wikipedia. (2023). Dimethyl phthalate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6465685B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]
- 3. Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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